1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
Overview
Description
1-Chloro-3-(2-hydroxyethoxy)propan-2-ol is an organic compound with the molecular formula C5H11ClO3 It is a chlorinated alcohol and ether, characterized by the presence of both a hydroxyl group and a chlorine atom attached to a propane backbone
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that this compound can participate in various chemical reactions due to the presence of a chloro group and two hydroxy groups .
Biochemical Pathways
It’s known that this compound can be used as an intermediate in the synthesis of various pharmaceuticals, potentially affecting multiple biochemical pathways depending on the final product .
Pharmacokinetics
The compound’s molecular weight (15459 g/mol) and its physical properties such as boiling point (2941ºC at 760mmHg) and density (1244g/cm3) suggest that it may have certain bioavailability .
Result of Action
As an intermediate in the synthesis of various pharmaceuticals, the effects of this compound would largely depend on the final product .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol. For instance, the synthesis of this compound involves increasing the temperature to 60-80°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol can be synthesized through the reaction of epichlorohydrin with ethylene glycol. The reaction typically involves the following steps:
Epichlorohydrin Reaction: Epichlorohydrin is reacted with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the desired product.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and may require a solvent like water or an organic solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or ethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various ethers and alcohols depending on the nucleophile used.
Oxidation Products: Aldehydes or ketones depending on the degree of oxidation.
Reduction Products: Alcohols or simpler ethers.
Scientific Research Applications
1-Chloro-3-(2-hydroxyethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
1-Chloro-3-(2-ethylhexoxy)propan-2-ol: Similar structure but with an ethylhexyl group instead of a hydroxyethoxy group.
1-Chloro-3-(2-hydroxyethoxy)ethoxypropan-2-ol: Contains an additional ethoxy group, making it more hydrophilic.
Uniqueness: 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its utility in research and industrial processes.
Properties
IUPAC Name |
1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFLXZFUXWPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36496-12-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-chloro-2-hydroxypropyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36496-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60939746 | |
Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18371-74-9 | |
Record name | 1-Chloro-3-(2-hydroxyethoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18371-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018371749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-3-(2-HYDROXYETHOXY)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FP3I203R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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